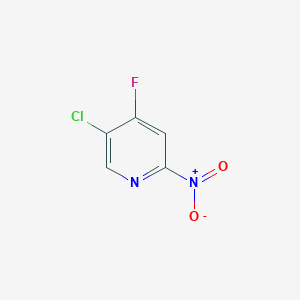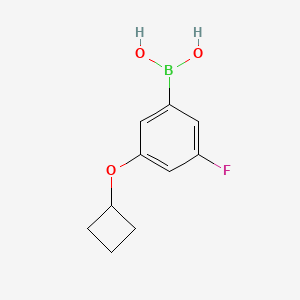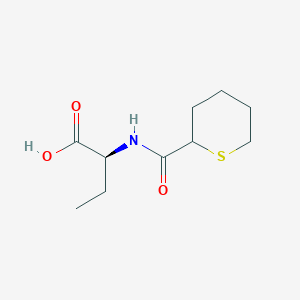
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid is a synthetic organic compound that features a thiopyran ring and a butanoic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid typically involves the following steps:
Formation of the Thiopyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diene or a thiol, under acidic or basic conditions.
Attachment of the Butanoic Acid Moiety: This step involves the coupling of the thiopyran ring with a butanoic acid derivative, often using peptide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes might be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Various substituents can be introduced to the thiopyran ring or the butanoic acid moiety through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substituent but may include halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, reduced thiopyran derivatives, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with thiopyran rings can act as ligands in catalytic processes.
Materials Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as probes or inhibitors in biochemical studies.
Industry
Agriculture: Potential use as agrochemicals.
Polymers: Incorporation into polymer structures for enhanced properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The thiopyran ring and butanoic acid moiety can contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)propanoicacid: Similar structure but with a propanoic acid moiety.
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)pentanoicacid: Similar structure but with a pentanoic acid moiety.
Uniqueness
The uniqueness of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid lies in its specific combination of the thiopyran ring and butanoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H17NO3S |
|---|---|
Molekulargewicht |
231.31 g/mol |
IUPAC-Name |
(2S)-2-(thiane-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H17NO3S/c1-2-7(10(13)14)11-9(12)8-5-3-4-6-15-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-,8?/m0/s1 |
InChI-Schlüssel |
IZFKSYMHZBUKAA-JAMMHHFISA-N |
Isomerische SMILES |
CC[C@@H](C(=O)O)NC(=O)C1CCCCS1 |
Kanonische SMILES |
CCC(C(=O)O)NC(=O)C1CCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


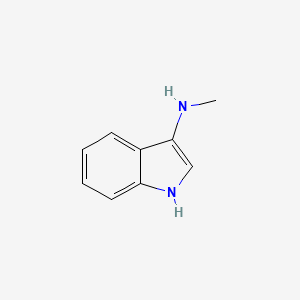
![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)
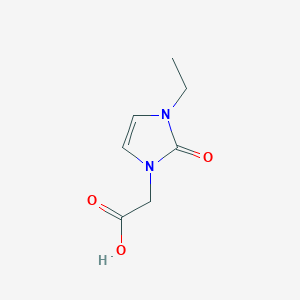
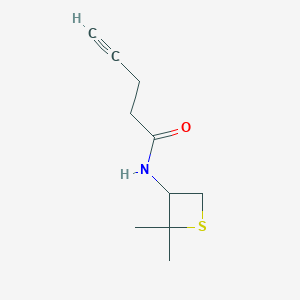


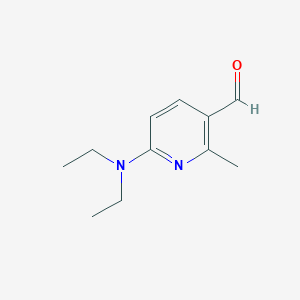
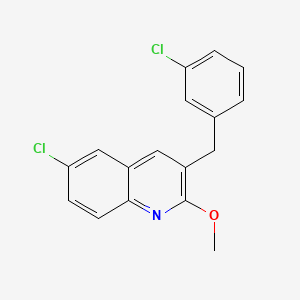
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
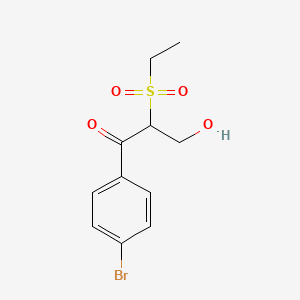
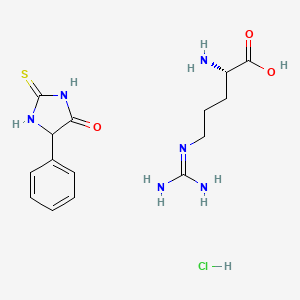
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
